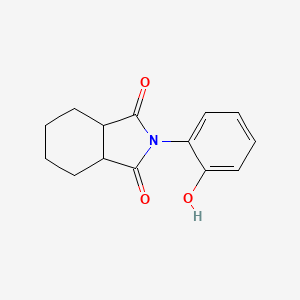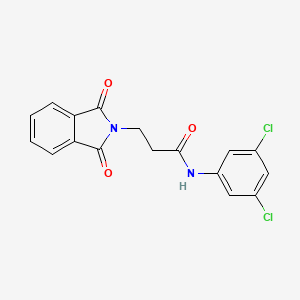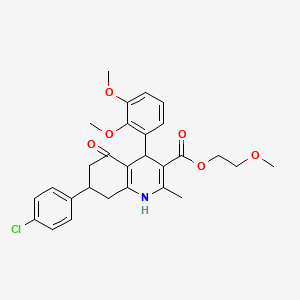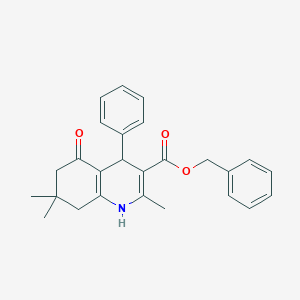
N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)-3-methylbutanamide, commonly known as SGT-151, is a synthetic cannabinoid that belongs to the class of indazole carboxamides. It has gained popularity in recent years due to its potent psychoactive effects and its potential applications in scientific research. SGT-151 is a research chemical that is not intended for human consumption and is only used in laboratory settings for research purposes.
Mecanismo De Acción
SGT-151 binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including mood, appetite, and pain perception. When SGT-151 binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
SGT-151 has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception and mood. SGT-151 has also been shown to have neurotoxic effects in some studies, which highlights the importance of careful handling and use in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using SGT-151 in laboratory experiments is its potent agonistic effects on the CB1 and CB2 receptors, which can help researchers better understand the role of these receptors in the body. However, one limitation is its potential neurotoxic effects, which can make it challenging to use in certain studies. Additionally, as a research chemical, SGT-151 is not intended for human consumption and should only be used in laboratory settings by trained professionals.
Direcciones Futuras
There are several future directions for research on SGT-151, including further studies on its effects on the endocannabinoid system and its potential applications in treating various medical conditions. Additionally, more research is needed to better understand the potential neurotoxic effects of SGT-151 and how they can be mitigated in laboratory settings. As synthetic cannabinoids continue to gain popularity, it is essential to continue researching their effects and potential applications in scientific research.
Métodos De Síntesis
SGT-151 can be synthesized through several methods, including the reaction of 5F-CUMYL-P7AICA with 3-methylbutanoyl chloride in the presence of a strong base. Another method involves the reaction of 5F-CUMYL-P7AICA with isobutyryl chloride in the presence of a strong base. Both methods require careful handling and should only be performed by trained professionals in a laboratory setting.
Aplicaciones Científicas De Investigación
SGT-151 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have potent agonistic effects on the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. SGT-151 has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their potential to induce psychoactive effects.
Propiedades
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10(2)9-13(16)14-12-5-7-15(8-6-12)11(3)4/h10-12H,5-9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVDEMGMTNWLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)

![17-[2-(diethylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5181227.png)

![ethyl 4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5181244.png)
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B5181258.png)
![N-(sec-butyl)-5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-7-carboxamide](/img/structure/B5181264.png)

![6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181274.png)
![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5181292.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)